N-(2-Benzoyl-4-chlorophenyl)-N-methylacetamide

Description

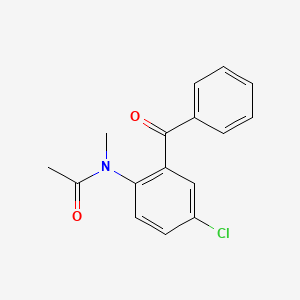

N-(2-Benzoyl-4-chlorophenyl)-N-methylacetamide is an organic compound with the molecular formula C₁₆H₁₄ClNO₂ and a molecular weight of 287.74 g/mol . Structurally, it features a benzoyl group (C₆H₅CO-) attached to a 4-chlorophenyl ring, with an N-methylacetamide substituent. This compound is recognized as a Diazepam impurity (specifically, Diazepam Impurity 1) and is critical in pharmaceutical quality control due to its role as a degradation product or metabolite of benzodiazepine drugs .

Its synthesis typically involves condensation reactions between substituted anilines and acyl chlorides, followed by methylation. Analytical characterization methods include LC-MS, NMR, and IR spectroscopy, which confirm its structural integrity and purity .

Properties

IUPAC Name |

N-(2-benzoyl-4-chlorophenyl)-N-methylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClNO2/c1-11(19)18(2)15-9-8-13(17)10-14(15)16(20)12-6-4-3-5-7-12/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRMOCWGDHLDWPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30337038 | |

| Record name | N-(2-Benzoyl-4-chlorophenyl)-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30337038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36271-03-1 | |

| Record name | N-(2-Benzoyl-4-chlorophenyl)-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30337038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Benzoyl-4-chlorophenyl)-N-methylacetamide typically involves the reaction of 2-benzoyl-4-chloroaniline with methylacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for efficient large-scale production while maintaining high purity and yield .

Chemical Reactions Analysis

Types of Reactions

N-(2-Benzoyl-4-chlorophenyl)-N-methylacetamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

Oxidation: this compound N-oxide.

Reduction: N-(2-Hydroxy-4-chlorophenyl)-N-methylacetamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-Benzoyl-4-chlorophenyl)-N-methylacetamide is utilized in several scientific research fields:

Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.

Biology: This compound is used in studies involving enzyme inhibition and protein binding.

Medicine: Research into its potential therapeutic effects, particularly in the development of new pharmaceuticals.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(2-Benzoyl-4-chlorophenyl)-N-methylacetamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit enzyme activity or alter receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound is part of a broader class of N-benzoylphenylacetamide derivatives , which vary in substituents and biological activity. Below is a detailed comparison with structurally related analogs:

Key Comparative Insights:

Substituent Effects: Chlorine vs. Nitro Groups: The presence of a nitro group (e.g., in C₁₅H₁₁ClN₂O₄) increases reactivity in electrophilic aromatic substitution compared to chloro-substituted analogs . Amino vs. Methyl Groups: Amino-substituted derivatives (e.g., C₁₆H₁₅ClN₂O₂) exhibit higher solubility in aqueous media, influencing their metabolic pathways .

Pharmacological Relevance: The target compound and its amino analog are critical in benzodiazepine metabolism, with reversible equilibria observed under acidic conditions . Brominated analogs (e.g., C₁₉H₁₈BrClNO₂) are explored for enhanced blood-brain barrier penetration due to increased lipophilicity .

Analytical Detection :

- LC-MS retention times and mass-to-charge ratios (e.g., m/z 289.0 for the target compound) are pivotal in distinguishing these analogs in pharmaceutical matrices .

Biological Activity

N-(2-Benzoyl-4-chlorophenyl)-N-methylacetamide is a synthetic organic compound that has garnered attention for its biological activity and potential applications in medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique molecular structure characterized by the presence of a benzoyl group, a chlorophenyl moiety, and an N-methylacetamide functional group. The compound's molecular formula is with a molecular weight of approximately 295.74 g/mol. Its structure can influence its reactivity and interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The compound has been shown to modulate enzyme activity and alter receptor functions, which can lead to various pharmacological effects. Notably, it has been investigated for its potential affinity for peripheral benzodiazepine receptors (PBR), which are distinct from central benzodiazepine receptors targeted by traditional anxiolytics like diazepam.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have suggested that derivatives of this compound may possess antimicrobial properties, making them candidates for further investigation in treating bacterial infections .

- Cytotoxicity : Preliminary studies indicate that the compound may exhibit cytotoxic effects against certain cancer cell lines, suggesting potential applications in oncology.

- Enzyme Inhibition : The compound has been explored for its ability to inhibit specific enzymes, which could be beneficial in the development of therapeutic agents targeting metabolic pathways.

Case Studies and Experimental Data

- Synthesis and Yield : The synthesis of this compound typically involves the reaction of 2-benzoyl-4-chlorophenylamine with N-methylacetamide under controlled conditions. Reports indicate yields exceeding 99% under optimized reaction parameters .

- Biological Testing : In vitro assays have demonstrated that the compound can inhibit the growth of various bacterial strains, with a notable minimum inhibitory concentration (MIC) observed at low micromolar concentrations .

- Pharmacological Studies : In vivo studies have shown that compounds structurally related to this compound exhibit central nervous system activity, indicating potential therapeutic implications in neuropharmacology.

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.